molecular formula C17H14N4O5S B2673639 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-49-9

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2673639
CAS No.: 391227-49-9
M. Wt: 386.38
InChI Key: HWYPOUGTAYDTKU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at the 3- and 5-positions, linked to a 1,3,4-thiadiazole ring bearing a 3-nitrophenyl group at position 3.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-25-13-7-11(8-14(9-13)26-2)15(22)18-17-20-19-16(27-17)10-4-3-5-12(6-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYPOUGTAYDTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Methoxy Group Reactivity

The 3,5-dimethoxybenzamide moiety participates in:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C cleaves methoxy groups to phenolic -OH .

  • Electrophilic Substitution : Limited by steric hindrance from the thiadiazole ring; nitration occurs preferentially at the para position of the benzamide under mixed acid conditions .

Amide Bond Hydrolysis

The benzamide linkage hydrolyzes under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions to form 3,5-dimethoxybenzoic acid and the corresponding thiadiazol-2-amine .

Reductive Transformations

The nitro group is selectively reduced without affecting other functionalities:

Table 2: Reduction Pathways

Reducing AgentConditionsProductApplication
H₂/Pd-CEtOH, 25°C, 12 h3-Aminophenyl-thiadiazole-benzamideIntermediate for further coupling
SnCl₂/HClReflux, 3 hSame as aboveHigh-yield alternative

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core shows limited reactivity but can undergo:

  • Sulfur Oxidation : Treatment with m-CPBA forms sulfoxide derivatives, altering electronic properties .

  • Ring Opening : Strong bases (e.g., NaOH, 120°C) cleave the thiadiazole to form thioamide intermediates .

Stability Under Physiological Conditions

Studies using HPLC and mass spectrometry reveal:

  • pH Stability : Stable in pH 4–8 (24 h, 37°C); degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA/DSC .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The specific compound has shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer proliferation. Notably, derivatives of thiadiazole have been reported to interact with tyrosine kinase receptors, mimicking the action of established cancer therapies like gefitinib and dasatinib .
  • Case Study : In a study involving a series of thiadiazole derivatives, one derivative demonstrated an IC50 value of 25 nM against gastric cancer cell lines (NUGC), highlighting its potential as a targeted anticancer agent .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Thiadiazole derivatives have been synthesized and tested for their efficacy against common bacterial strains.

  • Case Study : A study synthesized lincomycin derivatives with a 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio moiety, which showed enhanced antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes. The addition of substituents at specific positions improved the overall antibacterial efficacy significantly .

Pesticidal Activity

Thiadiazole derivatives are also being explored for their pesticidal properties. The compound's ability to disrupt biological processes in pests makes it a candidate for agricultural applications.

  • Mechanism : The mode of action typically involves interference with metabolic pathways crucial for pest survival. This could lead to effective pest control strategies without harming beneficial insects.
  • Case Study : Research into similar thiadiazole compounds has indicated their effectiveness in controlling agricultural pests while exhibiting low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group may play a role in binding to the active site of enzymes, while the thiadiazole ring could be involved in stabilizing the interaction through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

Chloro/Fluoro vs. Methoxy Substituents
  • Chloro/Fluoro Derivatives (e.g., compounds 4b–4f in ):

    • These derivatives (e.g., 3-chloro, 4-fluoro) exhibit distinct electronic effects. Chloro and fluoro groups are electron-withdrawing, which may enhance reactivity but reduce solubility compared to methoxy groups.
    • Spectral Data : IR spectra show C=O stretches at ~1680–1700 cm⁻¹, consistent with amide linkages. ¹H NMR chemical shifts for aromatic protons vary based on substituent position (e.g., 4g’s 2-methoxy group causes downfield shifts at δ 7.8–8.2 ppm) .
  • Methoxy Derivatives (e.g., Target Compound and ):

    • The 3,5-dimethoxy configuration in the target compound provides electron-donating effects, increasing solubility. highlights a 3,4,5-trimethoxy analog , which further enhances hydrophilicity (Molecular Weight: 416.41 vs. 386.38 for the target) but may sterically hinder target binding .
Key Structural Comparisons
Compound Name Benzamide Substituents Thiadiazole Substituent Molecular Formula Molecular Weight
Target Compound 3,5-dimethoxy 5-(3-nitrophenyl) C₁₇H₁₄N₄O₅S 386.38
4g () 2-methoxy 5-(pyridin-2-yl) C₁₅H₁₂N₄O₂S 312.35
Y030-6964 () 3,5-dimethoxy 5-(trifluoromethyl) C₁₂H₁₀F₃N₃O₃S 333.29
Trimethoxy Analog () 3,4,5-trimethoxy 5-(3-nitrophenyl) C₁₈H₁₆N₄O₆S 416.41

Thiadiazole Ring Modifications

Nitro vs. Trifluoromethyl Substituents
  • This is contrasted with Y030-6964 (), where a trifluoromethyl group provides lipophilicity but less resonance stabilization .

Spectral and Physical Properties

  • IR/NMR Trends :
    • All analogs exhibit C=O stretches (~1680–1700 cm⁻¹) and N–H stretches (~3200–3300 cm⁻¹).
    • ¹H NMR aromatic shifts vary: 3-nitrophenyl protons resonate at δ 8.1–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents enhance target affinity but may reduce metabolic stability.
  • Methoxy Positioning : 3,5-Dimethoxy configuration optimizes solubility without steric clashes, unlike 2-methoxy (4g) or 3,4,5-trimethoxy analogs .

Biological Activity

Introduction

3,5-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is C17_{17}H14_{14}N4_{4}O5_{5}S. The compound features a benzamide structure modified by a thiadiazole ring and a nitrophenyl group. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.

Synthesis

The synthesis of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-thiol in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction conditions are optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Research indicates that derivatives of 1,3,4-thiadiazole show potent activity against various bacterial strains. In particular, compounds similar to 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide have shown effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively:

  • Cell Line Studies : A study reported that related compounds exhibited IC50_{50} values ranging from 0.20 to 2.58 μM against various cancer cell lines including breast (MDA-MB-231), prostate (LNCaP), and leukemia (HL60) . These results suggest that modifications to the thiadiazole structure can enhance cytotoxicity.

The proposed mechanisms for the biological activity of 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide include:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases .

Study on Antibacterial Properties

In a comparative study involving various thiadiazole derivatives:

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Compound A1520
Compound B1012
3,5-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide 8 10

This table illustrates the superior antibacterial activity of the target compound compared to others in its class .

Study on Anticancer Effects

A recent investigation into the anticancer effects demonstrated:

Cell LineIC50_{50} (μM) for CompoundIC50_{50} (μM) for Control
MDA-MB-2310.49>10
LNCaP0.80>10
HL600.75>10

These findings indicate that 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant cytotoxicity against cancer cell lines while showing reduced toxicity towards normal cells .

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The compound is typically synthesized via condensation reactions. A general method involves refluxing a substituted benzaldehyde derivative with a thiadiazole-2-amine precursor in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . For example, thiadiazole intermediates can be prepared by cyclizing thiosemicarbazide with benzoylisothiocyanate in dry acetonitrile, followed by functionalization with substituents like nitrophenyl groups .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR and IR : Confirm functional groups (e.g., methoxy, nitro, and amide) and aromatic substitution patterns .
  • X-ray crystallography : Resolve the 3D structure using programs like SHELXL for refinement. Intramolecular hydrogen bonds and planar geometries are often observed in thiadiazole derivatives .
  • Elemental analysis : Validate purity and stoichiometry .

Q. How is the anticancer activity of this compound evaluated in vitro?

Standard assays include:

  • Cell viability assays (MTT or SRB) to measure IC50 values in cancer cell lines .
  • Cell cycle analysis via flow cytometry to identify arrest phases (e.g., G1/S or G2/M) .
  • Apoptosis detection using Annexin V/PI staining .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound compared to conventional methods?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–20 minutes vs. 15–18 hours) by enhancing reaction kinetics. Solvent-free conditions and catalytic acetic acid further optimize yields (e.g., >75% vs. 50–60% conventionally) . This method is particularly effective for synthesizing Schiff base derivatives of thiadiazoles .

Q. What strategies address contradictions in biological activity data across structural analogs?

Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance anticancer activity by modulating electron density and binding affinity .
  • Methoxy groups at specific positions (3,5-) may improve solubility but reduce membrane permeability, requiring SAR studies to balance lipophilicity and bioavailability .

Q. How can computational methods guide the design of derivatives targeting specific pathways like AKT or ERK?

  • Molecular docking : Predict interactions with kinases (e.g., AKT or ERK) using crystal structures from databases like PDB. For example, nitro groups may form hydrogen bonds with catalytic lysine residues .
  • MD simulations : Assess stability of ligand-protein complexes over time .
  • QSAR models : Corrogate substituent effects (e.g., Hammett constants) with inhibitory potency .

Q. What experimental approaches validate the role of the AKT pathway in this compound’s mechanism?

  • Western blotting : Measure phosphorylation levels of AKT and downstream targets (e.g., mTOR) after treatment .
  • Co-treatment with pathway activators : Use PDGF-BB to rescue AKT activity and confirm causality in cell death assays .
  • Knockdown/overexpression models : CRISPR/Cas9 or siRNA targeting AKT isoforms to assess dependency .

Q. How does crystallographic data resolve ambiguities in molecular conformation?

  • Hydrogen bonding networks : Intramolecular C—H···N bonds stabilize planar conformations, as seen in related thiadiazole structures .
  • R.M.S. deviations : Quantify planarity (<0.15 Å deviations indicate rigidity, critical for binding) .
  • Intermolecular interactions : Crystal packing via C—H···N bonds informs solubility and crystallinity .

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